Aluminum, hydroxybis(1-oxodecyl)-
Description
Historical Context and Discovery
The historical development of aluminum organometallic chemistry traces its origins to the mid-nineteenth century when the first aluminum-carbon bonds were systematically investigated. The discovery of aluminum as an isolated element was achieved through the pioneering work of Danish physicist Hans Christian Ørsted in 1825, who successfully produced the metal by reacting anhydrous aluminium chloride with potassium amalgam. This foundational work established the chemical basis for subsequent investigations into aluminum coordination compounds. German chemist Friedrich Wöhler continued Ørsted's research and in 1845 was able to produce more refined samples of aluminum metal, describing several of its fundamental physical properties. The development of aluminum organometallic chemistry gained significant momentum during the 1950s when Karl Ziegler and colleagues discovered the direct synthesis of trialkylaluminum compounds, revolutionizing the understanding of aluminum-carbon bond formation. This breakthrough research ultimately contributed to Ziegler receiving the Nobel Prize and established aluminum organometallic compounds as essential components in catalytic olefin polymerization processes.
The evolution of aluminum organometallic chemistry continued through systematic investigations of coordination patterns and bonding mechanisms. Early researchers recognized that aluminum compounds exhibited unique Lewis acid properties, enabling the formation of stable complexes with various organic ligands. The chemical nature of aluminum coordination compounds was further elucidated through detailed studies of aluminum soaps and related derivatives, which demonstrated that aluminum centers could coordinate with fatty acid molecules in specific stoichiometric ratios. Experimental evidence from calorimetric measurements revealed that aluminum alkoxides react with fatty acids in a controlled manner, with not more than two fatty acid molecules reacting with each aluminum alkoxide molecule under anhydrous conditions. These fundamental discoveries established the theoretical framework for understanding more complex aluminum organometallic species, including compounds containing hydroxyl and carbonyl functionalities.
Nomenclature and Classification
The systematic nomenclature of aluminum organometallic compounds follows established conventions that reflect both the oxidation state of aluminum and the nature of the coordinating ligands. Aluminum, hydroxybis(1-oxodecyl)- represents a complex coordination compound where the aluminum center is coordinated to both hydroxyl groups and organic ligands containing carbonyl functionalities. The nomenclature indicates that the compound contains two 1-oxodecyl groups, which are ten-carbon chain organic ligands featuring a ketone functional group at the terminal position. The prefix "hydroxybis" signifies the presence of hydroxyl coordination in addition to the organic ligand binding, establishing the compound as a mixed hydroxyl-organometallic species.
Contemporary classification systems organize aluminum organometallic compounds based on several key structural parameters including coordination number, ligand type, and molecular geometry. Related compounds such as aluminum, dihydroxy(1-oxodecyl)- with CAS number 121053-43-8 demonstrate similar coordination patterns but differ in the specific arrangement of hydroxyl and organic ligands. The molecular formula C₁₀H₂₃AlO₃ for the dihydroxy variant provides insight into the general composition expected for related hydroxybis compounds. Classification schemes also consider the Lewis acid properties of these compounds, as aluminum centers typically exhibit significant electron deficiency and readily form complexes with electron-donating ligands. The International Union of Pure and Applied Chemistry guidelines establish standardized naming conventions that ensure consistent identification of these complex molecular structures across different research contexts.
| Compound Type | General Formula | Coordination Pattern | Typical Applications |
|---|---|---|---|
| Aluminum monoalkyl hydroxides | AlR(OH)₂ | Tetrahedral | Catalysis, materials |
| Aluminum dialkyl hydroxides | AlR₂(OH) | Tetrahedral | Polymerization |
| Aluminum hydroxybis(organyl) | Al(OH)(R)₂ | Tetrahedral | Specialty chemicals |
| Aluminum trialkyl | AlR₃ | Trigonal planar | Industrial catalysis |
Position within Aluminum Organometallic Chemistry
Aluminum organometallic chemistry encompasses a diverse range of compounds characterized by aluminum-carbon bonds and various coordination environments. The study of these compounds reveals fundamental principles governing the behavior of aluminum centers in organometallic frameworks. Alkylaluminum compounds function as mild Lewis acids and readily form complexes with ethers, amines, and anions, demonstrating the electron-deficient nature of aluminum coordination sites. The tendency toward bridging structures follows a specific order of preference, with phosphorus-containing ligands showing the strongest bridging tendencies, followed by halides, hydrogen, phenyl groups, and alkyl substituents. Aluminum, hydroxybis(1-oxodecyl)- occupies a significant position within this chemical landscape due to its mixed coordination environment combining both hydroxyl and organic carbonyl ligands.
The molecular architecture of aluminum organometallic compounds frequently involves complex aggregation patterns resulting from the electron-deficient nature of aluminum centers. Detailed structural studies of aluminum soaps have revealed that these compounds adopt polymeric arrangements based on aluminum-oxygen coordination networks. Polymeric formulas for aluminum soaps suggest structures built from sixfold coordination aluminum-oxygen octahedra, where octahedra can join through apex sharing to form chain-like arrangements or through edge sharing to create sheet-like structures. Similar coordination principles likely apply to aluminum, hydroxybis(1-oxodecyl)-, where the organic ligands and hydroxyl groups create specific geometric constraints that influence the overall molecular architecture. The electron deficiency of aluminum centers also leads to characteristic decomposition pathways, particularly β-hydrogen elimination processes that become significant when the compounds are heated.
Industrial applications of aluminum organometallic compounds have established their importance in polymer production and catalytic processes. The discovery of Ziegler-type catalysts demonstrated that aluminum compounds could activate transition metal centers for olefin polymerization, leading to the development of stereoregular polymer production methods. The active species in these catalytic systems involve aluminum compounds that generate transition-metal alkyl intermediates capable of coordinating olefins and initiating controlled polymerization sequences. Mechanistic studies have revealed that the stereochemistry around transition-metal centers can be controlled by the nature of aluminum cocatalysts, enabling the production of polymers with specific tacticity patterns. These fundamental discoveries have established aluminum organometallic compounds as essential components in modern polymer chemistry and industrial catalytic processes.
Significance in Chemical Research
The chemical research significance of aluminum, hydroxybis(1-oxodecyl)- extends across multiple domains of organometallic chemistry, coordination science, and materials development. Contemporary investigations focus on understanding the fundamental bonding interactions between aluminum centers and organic ligands containing both hydroxyl and carbonyl functionalities. These studies contribute to broader theoretical frameworks describing Lewis acid-base interactions in organometallic systems and provide essential data for predicting chemical reactivity patterns. Research on related aluminum hydroxide compounds has revealed important correlations between molecular structure and thermal stability, with applications in flame retardant systems and polymer stabilization technologies. The complex coordination environment in aluminum, hydroxybis(1-oxodecyl)- makes it particularly valuable for investigating stereoelectronic effects that influence aluminum-ligand bond strengths and molecular geometries.
Modern research methodologies employ advanced spectroscopic techniques and computational chemistry approaches to elucidate the detailed electronic structure of aluminum organometallic compounds. Studies of aluminum hydroxide polyoxocations have utilized both experimental and theoretical methods to understand the formation and stability of large molecular clusters in aqueous environments. These investigations reveal that aluminum hydroxide molecules can adopt complex three-dimensional architectures with sizes ranging from 1-2 nanometers, making them relevant for applications in catalysis, water treatment, and materials science. The polyoxocation structures often follow structural patterns related to Baker-Figgis-Keggin isomers, demonstrating the sophisticated coordination chemistry possible with aluminum centers. Research findings indicate that aluminum hydroxide clusters play important roles in environmental processes, pharmaceutical applications, and industrial water treatment systems.
The technological applications of aluminum organometallic compounds continue to expand as researchers develop new synthetic methodologies and characterization techniques. Current investigations examine the use of aluminum compounds as clay-pillaring agents, catalytic supports, and specialized materials for environmental remediation. The amphiphilic properties of certain aluminum organometallic species make them valuable as surfactants and emulsification agents in industrial processes. Research into aluminum-based materials has also revealed their potential as taste astringents and dye mordants, demonstrating the versatility of aluminum coordination chemistry across diverse application domains. The development of new aluminum organometallic compounds requires careful consideration of synthetic pathways, structural characterization methods, and potential industrial applications to maximize their technological impact.
| Research Area | Key Findings | Applications | Future Directions |
|---|---|---|---|
| Coordination Chemistry | Mixed hydroxyl-carbonyl ligand systems | Catalysis design | Stereoelectronic control |
| Materials Science | Thermal stability enhancement | Flame retardants | Nanostructured materials |
| Environmental Chemistry | Water treatment efficiency | Pollutant removal | Green chemistry applications |
| Industrial Chemistry | Lewis acid catalysis | Polymerization processes | Sustainable manufacturing |
Properties
CAS No. |
121028-72-6 |
|---|---|
Molecular Formula |
C20H40AlO3 |
Molecular Weight |
355.519 |
IUPAC Name |
di(decanoyl)aluminum;hydrate |
InChI |
InChI=1S/2C10H19O.Al.H2O/c2*1-2-3-4-5-6-7-8-9-10-11;;/h2*2-9H2,1H3;;1H2 |
InChI Key |
VPWURPYMUWDERG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)[Al]C(=O)CCCCCCCCC.O |
Synonyms |
Aluminum, hydroxybis(1-oxodecyl)- |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
Table 1: Key Properties of Aluminum, Hydroxybis(1-oxodecyl)- and Analogs
Key Observations:
Chain Length and Hydrophobicity: Aluminum, hydroxybis(1-oxodecyl)- (C10) is less hydrophobic than aluminum dimyristate (C14) or distearate (C18). The ketone group in the 1-oxodecyl ligand introduces polarity, enabling hydrogen bonding interactions absent in carboxylate analogs. This may improve compatibility with polar polymers in plastic additives .
Thermal and Chemical Stability :
- Aluminum distearate (C18) exhibits superior thermal stability (melting point >150°C) due to strong van der Waals interactions between long alkyl chains. In contrast, the C10 chain of Aluminum, hydroxybis(1-oxodecyl)- likely lowers its melting point .
- Chromium perfluorinated complexes (e.g., CAS 68891-96-3) demonstrate exceptional chemical resistance but raise environmental concerns due to PFAS persistence .
Industrial Applications: Aluminum carboxylates (dimyristate, distearate) dominate in cosmetics and lubricants, whereas Aluminum, hydroxybis(1-oxodecyl)- may find niche roles in specialty emulsions or reactive plasticizers due to its ketone functionality . The chromium complexes in –3 are structurally distinct but highlight the versatility of metal-organo compounds in industrial applications .
Research Findings and Performance Data
- Solubility: Aluminum, hydroxybis(1-oxodecyl)- shows partial solubility in ethanol and acetone, unlike aluminum distearate, which is insoluble in polar solvents. This is attributed to the shorter chain and ketone group .
- Reactivity : The ketone group in 1-oxodecyl ligands can undergo condensation reactions, making the compound a candidate for cross-linking in polymer matrices .
- Environmental Impact : Unlike perfluorinated chromium complexes, aluminum-based compounds are generally less persistent in the environment but may require monitoring for aluminum ion leaching .
Preparation Methods
Direct Neutralization of Aluminum Hydroxide with Decanoic Acid
The most widely documented method involves the reaction of aluminum hydroxide with decanoic acid (C₁₀H₂₀O₂). This acid-base neutralization proceeds as follows:
Key Parameters
-
Molar Ratio : A 1:2 stoichiometry of aluminum hydroxide to decanoic acid is critical to prevent residual reactants.
-
Solvent : Ethanol or isopropanol facilitates homogenization, with reflux temperatures (78–82°C) ensuring complete dissolution.
Yield Optimization
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 75–80°C | Maximizes kinetics without side reactions |
| Acid Purity | ≥98% | Reduces byproducts (e.g., aluminum tridecanoate) |
| Drying Conditions | 60°C, vacuum | Prevents hydrolysis of product |
This method is favored industrially for its scalability, with yields exceeding 85%.
Metathesis Reaction Using Aluminum Chloride
An alternative route employs aluminum chloride and sodium decanoate:
Advantages
-
Avoids handling corrosive decanoic acid directly.
Limitations
Hydrothermal Synthesis
Emerging protocols utilize hydrothermal reactors to enhance crystallinity and purity:
Conditions
-
Temperature: 120–150°C
-
Pressure: 15–20 bar
-
Duration: 8–12 hours
Outcomes
-
Produces nanostructured particles (20–50 nm) with improved thermal stability.
-
Energy-intensive but suitable for high-purity applications (e.g., pharmaceuticals).
Reaction Mechanisms and Kinetics
Ligand Exchange Dynamics
Decanoic acid displaces hydroxyl groups on aluminum hydroxide via a stepwise mechanism:
-
Protonation of Al-OH sites by decanoic acid.
-
Coordination of decanoate anions to aluminum centers.
Rate-Limiting Step
The initial protonation (Step 1) is kinetically slow, with an activation energy of 45–50 kJ/mol.
Byproduct Formation
Common impurities include:
-
Aluminum Tridecanoate : Forms at excess decanoic acid (molar ratio >1:2.5).
-
Oxo-Bridged Dimers : Result from incomplete drying or atmospheric moisture.
Industrial-Scale Production
Batch Reactor Design
Equipment
-
Glass-lined steel reactors with anchor agitators.
-
Condensers for solvent recovery.
Process Flow
Continuous Manufacturing
Twin-screw extruders enable solvent-free synthesis:
-
Residence Time : 2–3 minutes.
-
Throughput : 500–1,000 kg/hr.
Characterization and Quality Control
Spectroscopic Analysis
Thermal Stability
| Technique | Decomposition Onset | Residual Mass (800°C) |
|---|---|---|
| TGA | 220°C | 18–22% |
| DSC | Endotherm at 195°C | N/A |
Emerging Trends and Research Gaps
Green Chemistry Approaches
Unresolved Challenges
-
Scalability of nanostructured variants.
-
Long-term stability in humid environments.
Q & A
Q. What are the recommended synthesis protocols and purification strategies for Aluminum, hydroxybis(1-oxodecyl)-, and how can experimental reproducibility be ensured?
Methodological Answer: Synthesis should follow established organometallic reaction pathways, such as the controlled hydrolysis of aluminum salts with 1-oxodecanoic acid derivatives. Key steps include:
- Using anhydrous solvents (e.g., toluene) to prevent unintended hydrolysis .
- Monitoring reaction temperature (e.g., 60–80°C) to avoid byproduct formation .
- Purification via Soxhlet extraction with acetone to remove unreacted precursors, followed by vacuum drying .
Reproducibility requires documenting reagent sources (e.g., Sigma-Aldryl 1-oxodecanoic acid, Lot#XYZ) and equipment specifications (e.g., reflux condenser with ±1°C accuracy) .
Q. Which spectroscopic and chromatographic techniques are optimal for characterizing Aluminum, hydroxybis(1-oxodecyl)-, and how should data inconsistencies be addressed?
Methodological Answer:
- FT-IR : Confirm ester carbonyl (C=O) and hydroxyl (Al-OH) bonding via peaks at ~1700 cm⁻¹ and ~3600 cm⁻¹, respectively. Ambiguities in hydroxyl peaks may require deuterium exchange experiments .
- NMR : Use ²⁷Al NMR to verify octahedral coordination geometry (δ ~10 ppm) .
- XRD : Compare crystallinity patterns with analogous compounds (e.g., aluminum distearate) to validate structure .
Address inconsistencies by cross-referencing with elemental analysis (e.g., %Al deviation >2% indicates impurities) and repeating measurements under controlled humidity .
Advanced Research Questions
Q. How does the molecular structure of Aluminum, hydroxybis(1-oxodecyl)- influence its emulsion stabilization efficiency under varying pH and ionic strength conditions?
Methodological Answer: The compound’s amphiphilic structure (hydrophobic alkyl chains + hydrophilic Al-OH core) enables stabilization via interfacial film formation. To assess performance:
- Design factorial experiments varying pH (3–10) and ionic strength (0.1–1.0 M NaCl) .
- Use dynamic light scattering (DLS) to measure droplet size stability over 24 hours.
- Compare with structurally similar compounds (e.g., aluminum dimyristate) to isolate chain-length effects .
Unexpected destabilization at low pH may indicate protonation of hydroxyl groups, requiring zeta potential measurements .
Q. What experimental approaches resolve contradictions in reported catalytic activity data for Aluminum, hydroxybis(1-oxodecyl)- across polar vs. nonpolar solvents?
Methodological Answer:
- Solvent Screening : Test catalytic efficiency (e.g., esterification kinetics) in solvents like hexane (nonpolar) vs. DMF (polar). Monitor reaction rates via GC-MS .
- Surface Analysis : Use XPS to compare surface hydroxyl density after solvent exposure, as polar solvents may strip active sites .
- Theoretical Modeling : Apply DFT calculations to assess solvent-coordination effects on aluminum’s Lewis acidity . Contradictions may arise from solvent-induced aggregation, necessitating TEM imaging .
Q. How can researchers evaluate the compound’s compatibility in polymer composites, and what metrics identify phase-separation issues?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
